[5-(3,4-dichlorophenyl)-1,2-oxazol-3-yl]methyl N-(4-chlorophenyl)carbamate
Overview
Description
Compounds with similar structures, such as 3,4-Dichlorophenyl isothiocyanate and 3,4-Dichlorophenyl isocyanate , are known. These compounds often have biological activity and are used in various fields, including medicine and agriculture .
Chemical Reactions Analysis
The chemical reactions involving your compound would depend on its specific structure and functional groups. For instance, compounds with an isothiocyanate group, like 3,4-Dichlorophenyl isothiocyanate , can undergo reactions with amines to form thioureas.Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For instance, 3,4-Dichlorophenyl isothiocyanate has a molecular weight of 204.076 and is available as a 2D Mol file or a computed 3D SD file .Scientific Research Applications
Anticancer and Antimicrobial Properties
Research has identified compounds similar to [5-(3,4-dichlorophenyl)-1,2-oxazol-3-yl]methyl N-(4-chlorophenyl)carbamate with significant biological activity. A study focusing on the synthesis and molecular docking of new 1,3-oxazole clubbed pyridyl-pyrazolines highlighted their potential as anticancer and antimicrobial agents. The compounds showed promising results against various cancer cell lines and pathogenic strains, suggesting a similar potential for this compound in these areas (Katariya, Vennapu, & Shah, 2021).
Nonlinear Optical Properties
Another study explored the nonlinear optical properties of novel 4-substituted arylidene-2-[5-(2,6-dichlorophenyl)-3-methyl-1,2-oxazol-4-yl]-1,3-oxazol-5-ones. The research revealed that these compounds exhibit excellent optical limiting behavior, which might be applicable to this compound for potential use in optical materials and devices (Murthy et al., 2013).
Antibacterial Applications
A 2016 study detailed the antibacterial properties of novel heterocyclic compounds containing a 2-[5-(4-chlorophenyl)-4,5-dihydro-1,2-oxazol-3-yl] fragment. These compounds demonstrated effective antibacterial activity against various bacterial strains, indicating potential applications for this compound in antimicrobial treatments (Mehta, 2016).
Potential in Agriculture
In the agricultural sector, similar compounds have been used for sustained release in carrier systems for fungicides. A study on polymeric and solid lipid nanoparticles for the delivery of carbendazim and tebuconazole demonstrated the potential of such compounds in agriculture, suggesting a similar application for this compound (Campos et al., 2015).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
[5-(3,4-dichlorophenyl)-1,2-oxazol-3-yl]methyl N-(4-chlorophenyl)carbamate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl3N2O3/c18-11-2-4-12(5-3-11)21-17(23)24-9-13-8-16(25-22-13)10-1-6-14(19)15(20)7-10/h1-8H,9H2,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYPAJZXEHCGVLC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)OCC2=NOC(=C2)C3=CC(=C(C=C3)Cl)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl3N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.